3,4,5-Trimethoxy-alpha-vinylbenzyl alcohol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Acetoxyelemicin is a chemical compound derived from elemicin, a natural organic compound found in the essential oils of certain plants Elemicin itself is a phenylpropene and is known for its presence in the oils of nutmeg and mace
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’-Acetoxyelemicin can be synthesized through the acetylation of elemicin. The process typically involves the reaction of elemicin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the elemicin molecule.
Industrial Production Methods: While specific industrial production methods for 1’-Acetoxyelemicin are not widely documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1’-Acetoxyelemicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the acetoxy group or other parts of the molecule.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
1’-Acetoxyelemicin has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies investigate its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the production of fragrances, flavors, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’-Acetoxyelemicin involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activity or receptor binding. The acetoxy group may play a role in enhancing its bioavailability or altering its interaction with biological molecules.
Comparison with Similar Compounds
Elemicin: The parent compound, which lacks the acetoxy group.
Myristicin: Another phenylpropene found in nutmeg, structurally similar to elemicin.
Safrole: A related compound with a methylenedioxy group.
Uniqueness: 1’-Acetoxyelemicin is unique due to the presence of the acetoxy group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
110011-81-9 |
---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)prop-2-enyl acetate |
InChI |
InChI=1S/C14H18O5/c1-6-11(19-9(2)15)10-7-12(16-3)14(18-5)13(8-10)17-4/h6-8,11H,1H2,2-5H3 |
InChI Key |
JSRJRLXSMHLTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=C)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.